Physicochemical Profile Optimization: Balanced LogP and TPSA for CNS Penetration Potential
5,6,7,8-Tetrahydroquinazolin-4-ol exhibits a computed XLogP3-AA of 0.5 and a topological polar surface area (TPSA) of 41.5 Ų [1]. In contrast, the fully unsaturated analog 4(3H)-quinazolinone (CAS 491-36-1) has a higher XLogP3-AA of 0.7 while maintaining an identical TPSA of 41.5 Ų [2]. The reduced lipophilicity (ΔLogP = -0.2) of the tetrahydro derivative suggests improved aqueous solubility and potentially lower non-specific protein binding, aligning more closely with Lipinski's rule-of-five parameters for oral drug candidates [1][2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) and Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.5; TPSA = 41.5 Ų |
| Comparator Or Baseline | 4(3H)-Quinazolinone (unsaturated analog): XLogP3-AA = 0.7; TPSA = 41.5 Ų |
| Quantified Difference | ΔXLogP3-AA = -0.2; ΔTPSA = 0 Ų |
| Conditions | Computed descriptors using PubChem XLogP3 3.0 and Cactvs 3.4.8.18 |
Why This Matters
For CNS-targeted programs, a LogP between 0-3 and TPSA < 70 Ų are predictive of favorable blood-brain barrier penetration; 5,6,7,8-tetrahydroquinazolin-4-ol falls within this optimal range, offering a better-balanced starting point than its more lipophilic aromatic counterpart.
- [1] PubChem. (2025). 4(3H)-Quinazolinone, 5,6,7,8-tetrahydro-. CID 135538130. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/135538130. View Source
- [2] PubChem. (2025). 4(1H)-Quinazolinone. CID 135408753. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/4_1H_-Quinazolinone. View Source
